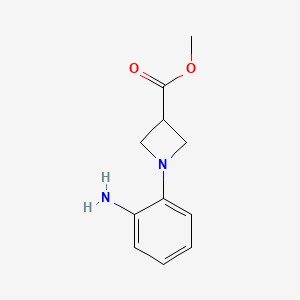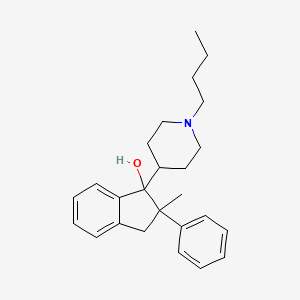
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol
説明
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol, also known as BU10119, is a synthetic compound that belongs to the class of opioids. It is a highly potent and selective agonist for the delta opioid receptor (DOR), which is a G protein-coupled receptor that is primarily found in the peripheral nervous system. BU10119 has been the subject of extensive scientific research due to its potential therapeutic applications.
作用機序
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol exerts its pharmacological effects by binding to and activating the delta opioid receptor. This receptor is primarily found in the peripheral nervous system and is involved in the regulation of pain, mood, and stress. Activation of the DOR by this compound results in the inhibition of pain signaling pathways, the modulation of neurotransmitter release, and the regulation of immune system function.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to be highly selective for the delta opioid receptor and has low affinity for other opioid receptors. This compound has been shown to be highly potent and has a long duration of action. It has also been found to be well-tolerated and has a low incidence of side effects.
実験室実験の利点と制限
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has several advantages for laboratory experiments. It is highly potent and selective for the delta opioid receptor, which makes it a useful tool for studying the role of this receptor in various physiological processes. This compound is also well-tolerated and has a low incidence of side effects, which makes it a safe compound to use in laboratory experiments.
One limitation of this compound is that it is a synthetic compound that may not accurately reflect the effects of endogenous opioids in the body. Additionally, the long duration of action of this compound may make it difficult to study the acute effects of delta opioid receptor activation.
将来の方向性
There are several future directions for research on 1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol. One area of interest is the potential therapeutic applications of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of novel compounds that are based on the structure of this compound and have improved pharmacological properties.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic compound that is highly potent and selective for the delta opioid receptor. It has been extensively studied for its potential therapeutic applications in the treatment of pain, depression, anxiety, and addiction. This compound has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease. While there are limitations to the use of this compound in laboratory experiments, it remains a useful tool for studying the role of the delta opioid receptor in various physiological processes.
科学的研究の応用
1-(1-Butyl-4-piperidyl)-2-methyl-2-phenyl-1-indanol has been extensively studied for its potential therapeutic applications in the treatment of various medical conditions. It has been found to be effective in the management of pain, depression, anxiety, and addiction. This compound has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
1-(1-butylpiperidin-4-yl)-2-methyl-2-phenyl-3H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO/c1-3-4-16-26-17-14-22(15-18-26)25(27)23-13-9-8-10-20(23)19-24(25,2)21-11-6-5-7-12-21/h5-13,22,27H,3-4,14-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWOUMPDLOJSBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC(CC1)C2(C3=CC=CC=C3CC2(C)C4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694718 | |
| Record name | 1-(1-Butylpiperidin-4-yl)-2-methyl-2-phenyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3977-79-5 | |
| Record name | 1-(1-Butylpiperidin-4-yl)-2-methyl-2-phenyl-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(Methoxycarbonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1501988.png)
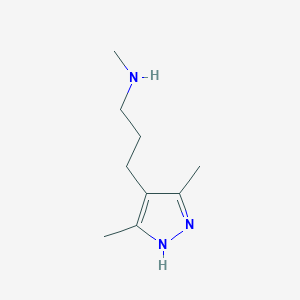
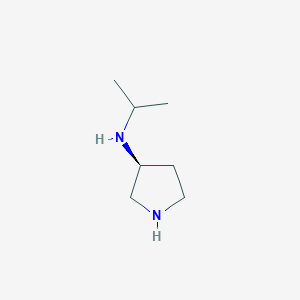

![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothiazolo[4,5-C]pyridine](/img/structure/B1502045.png)
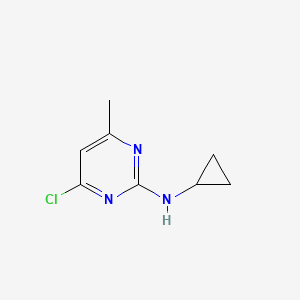
![ethyl (1R,2S)-1-([[(1R,2R,4R)-2-[hex-5-en-1-yl(methyl)carbamoyl]-4-[[2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methylquinolin-4-yl]oxy]cyclopentyl]-carbonyl]amino)-2-vinylcyclopropanecarboxylate](/img/structure/B1502047.png)
![N-Tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine-3-carboxamide](/img/structure/B1502048.png)
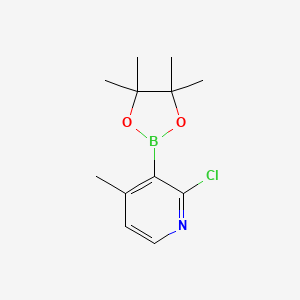
![15,22,24-Trihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(24),6,8,10,16,20,22-heptaen-13-yl 1-[(cyclohex-1-ene-1-carbonyl)amino]cyclopropane-1-carboxylate](/img/structure/B1502052.png)

![3-Amino-1-[(4-methoxyphenyl)methyl]piperidine-2,6-dione](/img/structure/B1502058.png)
